Enhanced Lipophilicity (XLogP3) vs. Des‑Bromo Analog N-(2-methylphenyl)thian-4-amine
The 2‑bromo substitution on the phenyl ring of N‑(2‑bromo‑4‑methylphenyl)thian‑4‑amine raises the calculated partition coefficient (XLogP3) from 3.4 (for the des‑bromo analog) to 4.2, an increase of Δ = 0.8 log units [1]. This difference reflects the additional hydrophobic surface contributed by the ortho‑bromine atom and is expected to enhance membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | N-(2-methylphenyl)thian-4-amine: XLogP3 = 3.4 |
| Quantified Difference | ΔXLogP3 = 0.8 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18) |
Why This Matters
For procurement decisions, this quantifiable lipophilicity difference identifies the target compound as the more membrane‑permeable candidate in cell‑based assays, directly impacting biological readout when the comparator is used.
- [1] PubChem. (2026). Compound Summary for CID 43511235: N-(2-bromo-4-methylphenyl)thian-4-amine. National Library of Medicine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1153290-12-0 View Source
